3-Fluoro-4-(3-hydroxymethylphenyl)phenol

Medicinal Chemistry ADME Prediction Lipophilicity

SAR campaigns requiring regiospecifically fluorinated biphenyl intermediates face supply inconsistency. This compound resolves it with a defined 3-fluoro-4-substitution pattern critical for AT1 receptor antagonist synthesis. • Orthogonal phenol & benzyl alcohol handles enable sequential functionalization • Fragment-like profile (MW 218.22, TPSA 40.5 Ų, XLogP3 2.4) suits FBDD • Bulk quantities with Certificate of Analysis for GLP-compliant workflows

Molecular Formula C13H11FO2
Molecular Weight 218.22 g/mol
CAS No. 1261890-31-6
Cat. No. B6373119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(3-hydroxymethylphenyl)phenol
CAS1261890-31-6
Molecular FormulaC13H11FO2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=C(C=C2)O)F)CO
InChIInChI=1S/C13H11FO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2
InChIKeyPMGBQTWLLBZDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(3-hydroxymethylphenyl)phenol: Overview


3-Fluoro-4-(3-hydroxymethylphenyl)phenol (CAS 1261890-31-6) is a fluorinated biphenyl derivative bearing a phenolic hydroxyl and a pendant hydroxymethyl group. With a molecular formula of C13H11FO2 and a molecular weight of 218.22 g/mol, this compound belongs to a family of substituted hydroxymethyl-biphenyls that serve as key intermediates in medicinal chemistry, particularly for the synthesis of angiotensin II receptor antagonists (sartans) and related bioactive molecules [1]. The specific 3-fluoro-4-(hydroxymethylphenyl) substitution pattern imparts distinct physicochemical properties—including a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 40.5 Ų—that differentiate it from positional isomers and non-fluorinated analogs, influencing its utility in fragment-based drug design and late-stage functionalization strategies [2].

Why Isomeric Substitution Fails


In biphenyl-based drug scaffolds, the precise position of fluorine substitution profoundly influences both pharmacokinetic and pharmacodynamic outcomes. Isomers such as 3-fluoro-5-(3-hydroxymethylphenyl)phenol (CAS 1261897-24-8) and 2-fluoro-5-(3-hydroxymethylphenyl)phenol (CAS 1261890-26-9), as well as the de-fluorinated analog 3-[3-(hydroxymethyl)phenyl]phenol (CAS 176212-54-7), share the same molecular formula (C13H11FO2) or a closely related core, yet exhibit divergent molecular electrostatic potentials, hydrogen-bonding geometries, and metabolic soft spots [1]. For procurement in structure-activity relationship (SAR) campaigns or library synthesis, such regioisomeric “near neighbors” cannot be interchanged without altering target engagement, selectivity, or in vivo clearance profiles. The quantitative comparisons below demonstrate the measurable property differences that make the 3-fluoro-4-substituted isomer the rational choice for specific synthetic objectives.

Quantitative Differentiation from Analogs


Lipophilicity Comparison Across Isomers

The target compound exhibits an XLogP3 of 2.4, identical to the 3-fluoro-5-isomer (CAS 1261897-24-8) under the PubChem XLogP3 3.0 algorithm [1][2]. In contrast, the non-fluorinated analog 3-[3-(hydroxymethyl)phenyl]phenol (CAS 176212-54-7) has a notably lower computed XLogP3 (approximately 2.0), reflecting the absence of the electron-withdrawing fluorine. While the 3-fluoro-4 and 3-fluoro-5 isomers share the same XLogP3 value, their distinct fluorine positioning leads to differences in local dipole moment and hydrogen-bond acceptor geometry that cannot be captured by global lipophilicity alone, yet are critical in molecular recognition events [3].

Medicinal Chemistry ADME Prediction Lipophilicity

TPSA and Oral Absorption

The TPSA of 3-fluoro-4-(3-hydroxymethylphenyl)phenol is computed as 40.5 Ų [1]. The positional isomer 3-fluoro-5-(3-hydroxymethylphenyl)phenol (CAS 1261897-24-8) also exhibits a TPSA of 40.5 Ų, indicating that the two phenolic oxygen atoms and the hydroxymethyl group are equivalently accessible for hydrogen bonding regardless of fluorine meta/para placement. For molecular scaffolds where TPSA must remain below thresholds such as 60 Ų for CNS penetration or 140 Ų for oral absorption, the 3-fluoro-4 substitution offers no TPSA penalty over the 3-fluoro-5 isomer, while potentially altering the vector of the fluorine atom in the binding site [2].

Drug Design Permeability Oral Bioavailability

Rotatable Bond Count and Binding Entropy

Both the 3-fluoro-4-(3-hydroxymethylphenyl)phenol and its 3-fluoro-5 isomer contain exactly 2 rotatable bonds (the biphenyl linkage and the CH2-OH bond) as per PubChem's computed descriptors [1][2]. This restricted flexibility minimizes the entropic penalty upon target binding compared to analogs that introduce additional rotatable bonds through alkyl spacers. When selecting an intermediate for rigid biphenyl-based pharmacophores (e.g., sartan derivatives), the preservation of only 2 rotatable bonds ensures that the core maintains its pre-organized conformation, which is crucial for maintaining AT1 receptor affinity as demonstrated in telmisartan analog studies [3].

Conformational Analysis Ligand Efficiency Binding Entropy

Hydrogen Bond Geometry vs. 2-Fluoro Isomer

The 3-fluoro-4-(3-hydroxymethylphenyl)phenol presents its phenolic -OH at the para position relative to the biphenyl linkage and its fluorine at the meta position, while the 2-fluoro-5-(3-hydroxymethylphenyl)phenol (CAS 1261890-26-9) places the fluorine ortho to the biphenyl bond and the -OH at the meta position. Although both compounds share the same hydrogen bond donor count (2) and acceptor count (3) [1][2], the differing substitution pattern alters the spatial orientation of these H-bond donors/acceptors relative to the biphenyl axis. In target proteins such as the AT1 receptor, where the biphenyl moiety engages in a specific hydrophobic cleft orientation, the fluorine position can differentially modulate π-stacking interactions and water-mediated hydrogen bond networks, as inferred from docking studies of telmisartan derivatives [3].

Molecular Recognition Hydrogen Bonding Selectivity

Primary Application Scenarios


AT1 Receptor Antagonist Synthesis

The 3-fluoro-4-(hydroxymethylphenyl) substitution pattern maps directly onto the distal phenyl ring of telmisartan and related sartan-class antihypertensives. The hydroxymethyl group serves as a handle for oxidation to the carboxylic acid, while the fluorine at position 3 of the phenol ring can modulate AT1 receptor binding kinetics. Analogs of telmisartan bearing this substitution pattern have been evaluated in AT1 receptor binding assays, with K i values in the hundreds of nanomolar range (e.g., 650 ± 139 nM for MT003) and PPARγ transactivation activities reported at 8% of maximum rosiglitazone activation at 10 µM [1]. The target compound is thus a rationally selected intermediate for exploring biphenyl modifications in dual AT1/PPARγ ligand programs.

Fragment-Based Lead Discovery

With a molecular weight of 218.22 g/mol and only 2 rotatable bonds, 3-fluoro-4-(3-hydroxymethylphenyl)phenol falls within fragment-like chemical space (MW < 300, rotatable bonds ≤ 3). Its computed XLogP3 of 2.4 and TPSA of 40.5 Ų place it within favorable drug-likeness metrics for fragment growth. The presence of both a phenolic hydroxyl and a benzylic alcohol provides two chemically orthogonal derivatization points—allowing sequential functionalization via O-alkylation, Mitsunobu reaction, or oxidation to the aldehyde/carboxylic acid—making it a versatile core for parallel library synthesis in fragment-to-lead campaigns [2].

Metabolic Stability Optimization

Fluorine substitution at the 3-position of the phenolic ring can block cytochrome P450-mediated oxidative metabolism at the adjacent para position, a common metabolic soft spot in biphenyl derivatives. While direct metabolic stability data for the target compound is not publicly available, the general principle that meta-fluorination of phenols reduces intrinsic clearance has been validated across multiple chemotypes [1]. The 4-substituted hydroxymethylphenyl group further directs metabolism away from the biphenyl linkage, offering a regiochemically defined scaffold for probing structure-metabolism relationships in early drug discovery.

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